molecular formula C11H13BrF3N B1412233 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline CAS No. 1704069-08-8

2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline

Cat. No.: B1412233
CAS No.: 1704069-08-8
M. Wt: 296.13 g/mol
InChI Key: NIVJKAZJUZEKBB-UHFFFAOYSA-N
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Description

2-Bromo-N,N-diethyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H13BrF3N and a molecular weight of 296.13 g/mol . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by diethyl groups, and the aromatic ring is substituted with bromine and trifluoromethyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Biochemical Analysis

Biochemical Properties

2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to changes in cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly those genes involved in detoxification and stress response pathways. The compound’s interaction with cytochrome P450 enzymes is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been observed to affect cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have been observed at high doses, including liver toxicity and alterations in metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites. The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific tissues. For example, it has been observed to accumulate in the liver, where it undergoes extensive metabolism .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound is directed to specific compartments or organelles within the cell, often through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N,N-diethyl-4-(trifluoromethyl)aniline can be synthesized through a multi-step process involving the bromination of N,N-diethyl-4-(trifluoromethyl)aniline. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-diethyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Catalysts: Palladium-based catalysts are often used in coupling reactions.

    Solvents: Solvents like dichloromethane, toluene, and ethanol are commonly used depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be an arylated derivative of the original compound.

Scientific Research Applications

2-Bromo-N,N-diethyl-4-(trifluoromethyl)aniline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N,N-diethyl-4-(trifluoromethyl)aniline is unique due to the presence of both diethyl groups on the nitrogen and the trifluoromethyl group on the aromatic ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable in various synthetic applications.

Properties

IUPAC Name

2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3N/c1-3-16(4-2)10-6-5-8(7-9(10)12)11(13,14)15/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVJKAZJUZEKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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